5-(1-Methyl-1H-imidazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(1-Methyl-1H-imidazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features both imidazole and oxadiazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-imidazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the formation of the imidazole and oxadiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized from glyoxal and ammonia, while the oxadiazole ring can be formed through the reaction of hydrazides with carboxylic acids .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(1-Methyl-1H-imidazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the rings.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
5-(1-Methyl-1H-imidazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 5-(1-Methyl-1H-imidazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The oxadiazole ring can interact with various biological pathways, leading to changes in cellular functions. These interactions can result in therapeutic effects, such as enzyme inhibition or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole: Known for its broad range of biological activities, including antibacterial and antifungal properties.
Oxadiazole: Exhibits various pharmacological activities, such as anti-inflammatory and anticancer effects.
Uniqueness
5-(1-Methyl-1H-imidazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the combination of imidazole and oxadiazole rings in a single molecule.
Properties
Molecular Formula |
C7H6N4O3 |
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Molecular Weight |
194.15 g/mol |
IUPAC Name |
5-(1-methylimidazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H6N4O3/c1-11-2-4(8-3-11)6-9-5(7(12)13)10-14-6/h2-3H,1H3,(H,12,13) |
InChI Key |
LHWUPRLTFWOXTG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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